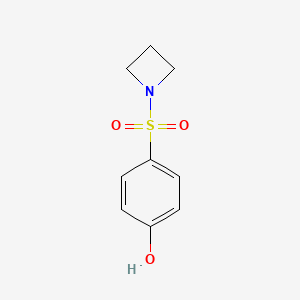

4-(Azetidine-1-sulfonyl)phenol

Description

This compound features a central imidazole ring substituted with two phenyl groups and a phenol moiety. Synthesized via a one-pot multicomponent reaction using CoFe₂O₄ nanoparticles as catalysts, it achieves >96% purity and a melting point of 278°C . Structural characterization via FTIR, ¹H NMR, and mass spectrometry confirms its π-conjugated system, critical for NLO activity . UV-Vis spectroscopy reveals absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions .

Key NLO parameters include:

- Nonlinear absorption coefficient (β): $4.044 \times 10^{-1} \, \text{cmW}^{-1}$

- Nonlinear refractive index ($n_2$): $-2.89 \times 10^{-6} \, \text{cm}^2\text{W}^{-1}$

- Third-order susceptibility ($\chi^{(3)}$): $2.2627 \times 10^{-6} \, \text{esu}$ .

The negative $n_2$ indicates self-focusing behavior, ideal for optical limiting applications .

Properties

IUPAC Name |

4-(azetidin-1-ylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-8-2-4-9(5-3-8)14(12,13)10-6-1-7-10/h2-5,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPHXPWCJZZHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-1-sulfonyl)phenol typically involves the reaction of azetidine with sulfonyl chlorides in the presence of a base. One common method includes the use of azetidine and p-toluenesulfonyl chloride under basic conditions to form the sulfonyl azetidine intermediate, which is then reacted with phenol to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidine-1-sulfonyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of sulfides.

Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Azetidine-1-sulfonyl)phenol has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-sulfonyl)phenol involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Comparisons

2.2. Electronic and Optical Properties

- HOMO-LUMO Gap: The imidazole-phenol compound exhibits a low bandgap ($2.54 \, \text{eV}$) via Tauc analysis, enabling efficient charge transfer and NLO response . Sulfonyl derivatives (e.g., triazoles) likely have higher bandgaps due to reduced conjugation, though data is absent .

- Dipole Moments and Polarizability: The imidazole derivative has a high total dipole moment ($9.12 \, \text{D}$) and hyperpolarizability ($\gamma = 2.26 \times 10^{-6} \, \text{esu}$), driven by its asymmetric charge distribution and π-conjugation . Sulfonyl groups in triazoles may increase dipole moments but lack the bidirectional charge transfer seen in imidazole-phenol systems .

Critical Analysis of NLO Performance

The imidazole-phenol compound outperforms sulfonyl and ester analogues due to:

Extended π-Conjugation : Facilitates intramolecular charge transfer (ICT), lowering bandgap and enhancing $\chi^{(3)}$ .

Asymmetric Structure : High dipole moment and hyperpolarizability from uneven electron density distribution .

Electron-Donating Groups: The phenol moiety donates electrons, stabilizing excited states and enabling two-photon absorption (TPA) .

Biological Activity

4-(Azetidine-1-sulfonyl)phenol is a chemical compound characterized by its unique structural features, including an azetidine ring, a sulfonyl group, and a phenolic moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₁NO₃S

- IUPAC Name : 4-(azetidin-1-ylsulfonyl)phenol

- Structural Features : The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a sulfonyl group that enhances its reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The sulfonyl group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.

- Ring-Opening Reactions : The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with various biological macromolecules.

- Phenolic Activity : The phenolic structure contributes to antioxidant properties, potentially scavenging free radicals and modulating cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. For instance, derivatives containing azetidine units have shown activity against various bacterial strains and fungi. The unique structural features of this compound may enhance its efficacy compared to traditional antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-kB) signaling.

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

This compound can be compared with other azetidine derivatives known for their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Aziridine | Three-membered ring | Antimicrobial, anticancer |

| Oxetane | Four-membered ring | Limited biological data |

| Pyrrolidine | Five-membered ring | Antiviral, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.